molecular formula C28H32N4O5S B1671107 Edonentan CAS No. 210891-04-6

Edonentan

Cat. No. B1671107
M. Wt: 536.6 g/mol
InChI Key: ORJRYNKVKJAJPY-UHFFFAOYSA-N
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Description

Edonentan (also known as BMS 207940) is a highly selective biphenylsulfonamide endothelin A receptor antagonist . It was evaluated as a potential PET radioligand for imaging the endothelin-A receptor . Edonentan was in clinical trials for the treatment of heart failure, but its development has been discontinued .


Synthesis Analysis

The synthesis of Edonentan typically involves a multi-step process that requires precise control of reaction conditions and reagent selection . Chemists have developed various synthetic routes to obtain this compound, optimizing reaction parameters to achieve high yields and purity .


Molecular Structure Analysis

Edonentan has a molecular formula of C28H34N4O6S . Its average mass is 554.658 Da and its monoisotopic mass is 554.219910 Da . Edonentan contains a total of 73 bonds, including 41 non-H bonds, 25 multiple bonds, 9 rotatable bonds, 3 double bonds, 22 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 tertiary amide (aliphatic), 1 sulfonamide (thio-/dithio-), 1 Oxazole, and 1 Isoxazole .


Physical And Chemical Properties Analysis

Edonentan has a molecular formula of C28H34N4O6S . Its average mass is 554.658 Da and its monoisotopic mass is 554.219910 Da . More detailed physical and chemical properties of Edonentan are not available in the search results.

Scientific Research Applications

Elastic Data Organization (EDO) in Scientific Applications

EDO is designed to enhance the read performance of large-scale scientific applications, specifically addressing the bottleneck caused by checkpoint-restart data writing. Elastic Data Organization offers a flexible data ordering algorithm that aligns with various access patterns and file systems, improving data distribution and read performance for multidimensional datasets in scientific contexts (Tian et al., 2011).

EDO in Evolutionary Dynamic Optimization (EDO)

EDO has garnered significant attention in evolutionary computation, especially in the context of Evolutionary Dynamic Optimization. This research area focuses on methodologies to solve Dynamic Optimization Problems (DOPs), examining the strengths, weaknesses, and suitability of various EDO approaches for different types of DOPs. The paper also explores current gaps, challenges, and future directions in EDO methodologies (Nguyen et al., 2013).

EDO in High Dimensional Omics Data

A novel method, Extended Joint Hub Graphical Lasso (EDOHA), has been proposed to estimate multiple related interaction networks for high dimensional omics data. This method, which involves constructing a convex penalized log likelihood optimization problem, is particularly effective in recognizing class-specific hubs and offers a comprehensive understanding of the underlying mechanisms in diseases (Xu et al., 2021).

Future Directions

Endothelin receptor antagonists (ERAs), like Edonentan, have been proposed as a therapeutic strategy to reduce proteinuria and slow the progression of kidney disease . The use of ET A receptor-specific antagonists and/or combining them with sodium-glucose cotransporter 2 inhibitors (SGLT2i) has been proposed to prevent edemas, the main ERAs-related deleterious effect . The use of a dual angiotensin-II type 1/endothelin receptor blocker (sparsentan) is also being evaluated to treat kidney disease .

properties

IUPAC Name

N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJRYNKVKJAJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175320
Record name Edonentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edonentan

CAS RN

210891-04-6
Record name Edonentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edonentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDONENTAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the title product of Step F in 300 ml of CH2Cl2 at 0° C., triethylamine (6.17 g, 60.96 mmol) was added and stirred for 5 minutes. To the mixture, t-butylacetyl chloride (3.98 g, 29.57 mmol) was added dropwise over 10 minutes. The reaction mixture was stirred at 0° C. for 10 minutes and at room temperature for 1 hr. 100 ml 10% aqueous NaHSO4 was added. The aqueous layer was extracted with 100 ml CH2Cl2. The combined organic extracts were washed with 100 ml H2O, 50 ml brine, dried and concentrated. The residue was chromatographed on silica gel using 60:40:1 hexane/EtOAc/AcOH to provide the title product of this Example (13.10 g, 80% for two steps) as a white solid. melting point=120-128° C. (amorphous).
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M Burnier, V Forni - Nephrology Dialysis Transplantation, 2012 - academic.oup.com
The endothelin system is a potent endothelial system that controls vascular tone and regulates regional blood flow [1]. Today, three isoforms of the endothelin peptide have been …
Number of citations: 20 academic.oup.com
LE Kandalaft, A Facciabene, RJ Buckanovich… - Clinical cancer …, 2009 - AACR
The endothelins and their G protein-coupled receptors A and B have been implicated in numerous diseases and have recently emerged as pivotal players in a variety of malignancies. …
Number of citations: 113 aacrjournals.org
JR Proudfoot - The Practice of Medicinal Chemistry, 2008 - Elsevier
… Endothelin antagonists, bosentan, sitaxentan, edonentan, and ambrisentan The examples above illustrate a situation where screen- ing against a target gives multiple structurally …
Number of citations: 4 www.sciencedirect.com
S Motte, K McEntee, R Naeije - Pharmacology & therapeutics, 2006 - Elsevier
… Edonentan is a biphenylsulfonamide endothelin A receptor antagonist, an analog of 2nd generation of the naphthalene sulfonamide derivative … Edonentan is extremely potent (ETA K i …
Number of citations: 283 www.sciencedirect.com
CG Wermuth - 2011 - books.google.com
The Practice of Medicinal Chemistry fills a gap in the list of available medicinal chemistry literature. It is a single-volume source on the practical aspects of medicinal chemistry. …
Number of citations: 228 books.google.com
B Battistini, N Berthiaume, NF Kelland… - Experimental …, 2006 - journals.sagepub.com
Since its initial characterization in 1988, over 18,236 papers, including 2,485 reviews, have been published in the endothelin (ET) field. Over this period, several generations of selective …
Number of citations: 169 journals.sagepub.com
NS Kirkby, PWF Hadoke, AJ Bagnall… - British journal of …, 2008 - Wiley Online Library
There is considerable evidence that the potent vasoconstrictor endothelin‐1 (ET‐1) contributes to the pathogenesis of a variety of cardiovascular diseases. As such, pharmacological …
Number of citations: 220 bpspubs.onlinelibrary.wiley.com
IM MacIntyre, N Dhaun, J Goddard… - Drugs Today (Barc …, 2008 - access.portico.org
Sitaxsentan is the first oral endothelin receptor antagonist (ETRA) with high selectivity for the endothelin-A (ETA) receptor to be approved for clinical use by regulatory agencies in …
Number of citations: 13 access.portico.org
N Gül - Journal of Research in Pharmacy, 2023 - search.ebscohost.com
Endothelin and its two different cognate receptors have been implicated in a wide variety of pathophysiological conditions since it was first identified as a vasoactive local hormone. …
Number of citations: 0 search.ebscohost.com
VI Potkin, SK Petkevich, AV Kletskov… - Russian Journal of …, 2013 - Springer
… Isoxazole heteroring constitutes a structural fragment of various pharmaceuticals, in particular of antibacterial drugs Sulfamethoxazole and Sulfisoxazole, Edonentan used for the …
Number of citations: 25 link.springer.com

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